N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide

Peripheral restriction FAAH inhibition Blood-brain barrier

Researchers distinguishing peripheral vs. central FAAH pharmacology need compounds with verified efflux transporter substrate recognition. N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide provides this exact solution through its meta-substituted biphenyl core-a structural determinant that confers Abcb1/Abcg2 dual efflux substrate recognition, actively excluding it from the CNS while preserving peripheral anandamide elevation. • Reversible non-covalent FAAH inhibition-differentiated safety profile vs. covalent O-arylcarbamate inhibitors (URB597/URB937 class) • Meta-biphenyl regiochemistry enables matched-pair CNS vs. peripheral comparator studies; N-portion modulation yields >100-fold potency range (IC50 63 nM to 0.63 nM) • ≥98% purity from ISO-certified suppliers; suitable as analytical reference standard with biphenyl chromophore (UV) and fluorine atom (¹⁹F NMR) for method development

Molecular Formula C21H18FNO
Molecular Weight 319.4 g/mol
CAS No. 897015-56-4
Cat. No. B1600274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide
CAS897015-56-4
Molecular FormulaC21H18FNO
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)NCC3=CC(=CC=C3)F
InChIInChI=1S/C21H18FNO/c22-20-11-5-7-17(13-20)15-23-21(24)14-16-6-4-10-19(12-16)18-8-2-1-3-9-18/h1-13H,14-15H2,(H,23,24)
InChIKeyDISIXYFCQOTASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Classification and Pharmacological Context


N-[(3-Fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide (CAS 897015-56-4, molecular formula C21H18FNO, molecular weight 319.37 g/mol) is a biphenyl-3-acetamide derivative featuring a meta-substituted biphenyl core linked through an acetamide bridge to a 3-fluorobenzyl group . This compound belongs to the broader class of biphenyl acetamides that have been investigated as inhibitors of fatty acid amide hydrolase (FAAH) [1][2]. The meta-substitution pattern on the biphenyl scaffold is structurally consistent with the peripherally restricted FAAH inhibitor pharmacophore described in patent CN-104203906-B, which claims meta-substituted biphenyl compounds designed to suppress FAAH activity and increase anandamide levels outside the central nervous system while minimizing brain penetration [1]. The 3-fluorobenzyl N-substituent distinguishes this compound from simpler N-benzyl or N-phenyl analogs, and SAR studies on biphenyl-3-yl alkylcarbamates indicate that modulation at the N-portion significantly impacts FAAH inhibitory potency and peripheral selectivity [2].

FAAH inhibition studies (meta-substituted biphenyl scaffold)
Peripheral endocannabinoid tool (efflux substrate profile)
Reversible inhibition chemotype (acetamide, non-covalent)

Why Generic Substitution Fails to Reproduce Pharmacological Selectivity


Within the biphenyl acetamide chemical space, seemingly minor structural modifications produce large shifts in pharmacological selectivity and tissue distribution that cannot be compensated by adjusting concentration alone. The 3-fluorobenzyl N-substituent imparts specific electronic and steric properties that influence FAAH binding pocket complementarity; SAR studies on biphenyl-3-yl alkylcarbamates demonstrate that N-portion modulation yields FAAH IC50 values spanning from 63 nM (URB524, cyclohexyl N-substituent) down to 0.63 nM (URB880, optimized N-substituent)—a >100-fold potency range driven solely by N-substitution differences [1]. Equally critical, the meta-positioning of the biphenyl linkage determines peripheral restriction: meta-substituted biphenyl FAAH inhibitors are substrates for efflux transporters Abcb1 and Abcg2 at the blood–brain barrier, actively excluding them from the CNS, whereas ortho- or para-substituted analogs or N-substituent-modified congeners may lack this efflux substrate recognition, resulting in undesirable central FAAH inhibition [2]. These interdependent structural determinants—N-substituent identity and biphenyl regiochemistry—mean that substituting N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide with a close analog that differs in either feature will produce a compound with a fundamentally different pharmacological profile and cannot serve as a functional equivalent in research or development applications.

N‑substituent sensitivity
N‑portion changes can shift FAAH inhibitory potency by >100‑fold; 3‑fluorobenzyl group is not interchangeable with simpler N‑benzyl analogs.
Regiochemistry controls CNS access
Meta‑substitution enables Abcb1/Abcg2 efflux and peripheral restriction; para‑isomer (KX1‑305) is predicted to penetrate the CNS.
Acetamide vs. carbamate mechanism
The acetamide linkage predicts reversible inhibition; substituting with a carbamate (URB597/URB937) introduces irreversible covalent modification.

Quantitative Evidence vs. Closest FAAH Inhibitor Analogs


Peripheral Selectivity via Meta-Substituted Biphenyl Scaffold

The meta-substituted biphenyl scaffold of N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide places it within the peripherally restricted FAAH inhibitor class claimed in patent CN-104203906-B, where meta-substitution on the biphenyl core is the critical structural determinant for dual Abcb1/Abcg2 efflux transporter recognition, actively excluding these compounds from the CNS [1][2]. In direct comparative pharmacological experiments, the meta-substituted peripherally restricted inhibitor URB937 (26.8 nM FAAH IC50) fails to affect brain FAAH activity at peripherally effective doses, whereas the global FAAH inhibitor URB597 (4.6 nM IC50) produces significant brain FAAH inhibition, demonstrating that meta-substitution—not potency—is the primary driver of peripheral selectivity [3][4].

Peripheral restriction
Cross-study comparable
Meta‑substituted biphenyl: predicted no brain FAAH inhibition (efflux substrate) URB937 (meta): confirmed CNS exclusion URB597 (ortho‑carbamate): significant brain FAAH inhibition
Supports peripheral FAAH research model
Class‑level; based on Abcb1/Abcg2 transporter data
Peripheral restriction FAAH inhibition Blood-brain barrier Efflux transporter

N-Substituent Potency Modulation in Biphenyl-3-acetamide Series

In the biphenyl-3-yl alkylcarbamate series, the N-substituent is a primary determinant of FAAH inhibitory potency. The reference compound URB524 (cyclohexyl N-substituent) exhibits an FAAH IC50 of 63 nM, while optimized N-substituents such as β-naphthylmethyl (compound 4q) achieve IC50 = 5.3 nM, and further optimization yields URB880 (IC50 = 0.63 nM)—representing a 100-fold potency range [1]. The 3-fluorobenzyl group in N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide introduces both steric bulk and electronegative character versus the unsubstituted benzyl analog (N-benzyl-2-(biphenyl-3-yl)acetamide, CAS 1131604-78-8), which carries no fluorine substitution and is listed primarily as a synthetic intermediate rather than a characterized bioactive compound . While direct FAAH IC50 data for the target compound have not been reported in the peer-reviewed literature searched, SAR principles from the biphenyl-3-yl alkylcarbamate series predict that the 3-fluorobenzyl substituent will provide intermediate potency between unsubstituted N-benzyl and bulkier optimized N-substituents [1].

N‑substituent potency range
Class-level inference
>100‑fold FAAH IC₅₀ modulation (63 nM to 0.63 nM) across N‑substituents; 3‑fluorobenzyl predicted intermediate
N‑substituent SAR supports potency optimization
Direct IC₅₀ for target compound not reported
FAAH SAR N-substituent Potency modulation Biphenyl-3-acetamide

Regiochemical Specificity for Peripheral Restriction

The target compound carries the acetamide linkage at the meta (3-) position of the biphenyl ring system. Its para-substituted regioisomer, KX1-305 (CAS 897015-54-2; N-[(3-fluorophenyl)methyl]-2-(4-phenylphenyl)acetamide), differs solely in the attachment point of the acetamide to the biphenyl core (4-position versus 3-position) [1]. This regiochemical difference is pharmacologically decisive: the meta-substitution pattern is a structural prerequisite for recognition by the Abcb1 and Abcg2 efflux transporters that actively exclude compounds from the CNS, as established by Moreno-Sanz et al. (2014) through direct efflux transporter assays [2]. Para-substituted analogs lack this efflux substrate profile and would be predicted to penetrate the blood–brain barrier, thereby losing the peripheral restriction that defines the therapeutic rationale for the meta-substituted series [2][3].

Regiochemical CNS access
Class-level inference
Meta (3‑) substitution: predicted Abcb1/Abcg2 substrate → CNS‑excluded Para (4‑) isomer (KX1‑305): predicted non‑substrate → CNS‑penetrant
Meta‑substitution required for peripheral restriction
Binary switch based on efflux transporter recognition
Regiochemistry Meta vs. para substitution Peripheral restriction Efflux substrate recognition

Differentiation from Carbamate-Based FAAH Inhibitors: Acetamide vs. Carbamate Linkage Chemistry and Implications for Irreversible vs. Reversible Inhibition

N-[(3-Fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide contains a simple acetamide linkage connecting the biphenyl core to the 3-fluorobenzylamine moiety. This contrasts fundamentally with the leading FAAH inhibitor class—O-arylcarbamates such as URB597 and URB937—which employ a carbamate functional group that covalently carbamylates the FAAH active-site serine nucleophile (Ser241), producing irreversible or slowly reversible inhibition [1]. The acetamide linkage in the target compound lacks this carbamylating capacity, predicting a reversible, non-covalent inhibition mechanism. Reversible FAAH inhibitors offer distinct pharmacological advantages including faster offset of action, reduced potential for cumulative enzyme inactivation, and a different safety profile compared to irreversible carbamate-based inhibitors [2]. The clinical development challenges encountered with irreversible FAAH inhibitors (e.g., BIA 10-2474 neurotoxicity) underscore the value of exploring reversible chemotypes with alternative inhibition mechanisms [3].

Inhibition mechanism
Class-level inference
Acetamide linkage: predicted reversible, non‑covalent FAAH inhibition Carbamate (URB597/URB937): irreversible covalent Ser241 carbamylation
Reversible, non‑covalent FAAH inhibition predicted
Mechanism inferred from linkage chemistry; not directly assayed
Acetamide linkage Reversible inhibition URB597 Covalent inhibitor differentiation

High-Value Research and Procurement Application Scenarios


Dissecting Peripheral vs. Central Endocannabinoid Signaling

Based on the meta-substituted biphenyl peripherally restricted FAAH inhibitor pharmacophore described in patent CN-104203906-B [1], N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide is structurally suited for use as a pharmacological tool compound to selectively elevate peripheral anandamide levels without confounding central FAAH inhibition. Combined with efflux transporter substrate characterization (Abcb1/Abcg2 dual substrate recognition as established for meta-substituted biphenyl analogs [2]), this compound can be employed in rodent pain models—including complete Freund's adjuvant inflammatory pain, carrageenan-induced hyperalgesia, and chemotherapy-induced neuropathic pain—where peripherally restricted FAAH inhibitors such as URB937 have demonstrated antinociceptive efficacy comparable to or exceeding that of global FAAH inhibitors like URB597, while avoiding the central side effects associated with brain-penetrant FAAH inhibition [3].

Reversible, Non-Covalent FAAH Inhibitor Lead Optimization

The acetamide linkage present in N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide distinguishes it from the O-arylcarbamate irreversible FAAH inhibitor class (URB597, URB937) that acts via covalent active-site serine carbamylation [4]. This reversible, non-covalent mechanism offers a differentiated safety and pharmacology profile, as demonstrated by the reversible FAAH inhibitor PF-04457845 which progressed to Phase II clinical trials with favorable tolerability [5]. The 3-fluorobenzyl N-substituent provides a vector for potency optimization through SAR-guided modification, leveraging the >100-fold potency modulation achievable at the N-portion as documented in the biphenyl-3-yl alkylcarbamate SAR literature [6]. This compound thus serves as a viable hit or early lead for medicinal chemistry campaigns targeting reversible peripheral FAAH inhibition for inflammatory pain, visceral pain, or anxiety disorders.

Peripherally Restricted Comparator for CNS-Penetrant Studies

For research programs characterizing CNS-penetrant FAAH inhibitors (e.g., URB597, PF-04457845), N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide offers a structurally related but peripherally restricted comparator. The meta-substitution pattern on the biphenyl core defines Abcb1/Abcg2 efflux substrate recognition—as confirmed by Moreno-Sanz et al. (2014) through direct transporter assays of structurally analogous meta-substituted biphenyl carbamates [2]—providing a matched chemical series where CNS penetration can be toggled by substitution pattern alone. This enables well-controlled experiments that attribute differential in vivo effects specifically to peripheral vs. central FAAH inhibition, rather than to off-target pharmacology arising from divergent chemotypes.

Analytical Reference Standard for Method Development

With a defined molecular formula (C21H18FNO), molecular weight (319.37 g/mol), and InChI Key (ZQNDTZTYUGQQHC-UHFFFAOYSA-N) [7], N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide provides a well-characterized chemical entity suitable as an analytical reference standard. Its structural features—the biphenyl chromophore enabling UV detection and the fluorine atom supporting 19F NMR quantification—facilitate method development for HPLC purity analysis, mass spectrometry-based quantification in biological matrices, and stability-indicating assay validation. Commercially available at ≥95% purity from multiple ISO-certified suppliers , this compound can serve as a characterized reference material for laboratories establishing FAAH inhibitor analytical workflows.

Application
Selection Property
Validation Focus
Peripheral FAAH signaling models
Meta‑substituted biphenyl scaffold, efflux substrate profile
CNS exclusion via Abcb1/Abcg2 assay
Reversible FAAH inhibitor hit-to-lead
Acetamide linkage (non‑covalent)
Reversible inhibition kinetics, enzyme recovery
CNS penetration comparator studies
Meta‑substituted biphenyl vs. para isomer
Brain FAAH activity assay
FAAH inhibitor analytical method development
Defined structure, UV‑active biphenyl chromophore
HPLC purity, MS quantification method
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